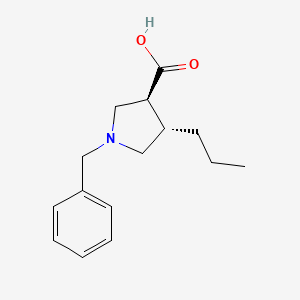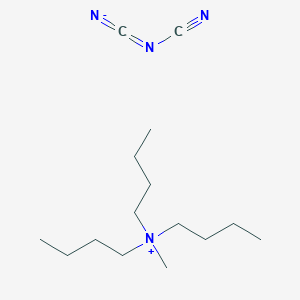![molecular formula C13H20ClN B1435825 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride CAS No. 2060000-33-9](/img/structure/B1435825.png)
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H20ClN . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride are not detailed in the literature, pyrrolidine derivatives are known to be versatile scaffolds in chemical reactions .Physical And Chemical Properties Analysis
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride is a powder that is stored at room temperature . Its molecular weight is 225.76 .Wissenschaftliche Forschungsanwendungen
Stereochemistry and Pharmacological Profile
The stereochemistry of phenylpiracetam, a structural analog based on the pyrrolidin-2-one pharmacophore, has shown significant interest due to its ability to facilitate memory processes and attenuate cognitive function impairment. Research on enantiomerically pure derivatives of phenylpiracetam and its methyl derivative has provided evidence for the direct relationship between the configuration of stereocenters and biological properties. This highlights the importance of stereochemistry in designing effective central nervous system agents (Veinberg et al., 2015).
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring is a widely used scaffold in medicinal chemistry, offering a versatile structure for the treatment of human diseases. The ability of pyrrolidine derivatives to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage demonstrates its utility in designing new compounds with varied biological profiles. This has led to the development of novel biologically active compounds characterized by the pyrrolidine ring, highlighting the scaffold's importance in drug discovery (Li Petri et al., 2021).
N-Methyl-2-Pyrrolidone (NMP) in Pharmaceutical Sciences
N-Methyl-2-pyrrolidone (NMP), while different in structure, shares relevance due to its strong solubilizing properties and applications across various fields, including pharmaceutical sciences. Its comparison with common solvents used in pharmaceutical industries underlines NMP's role as an effective and comparably safe solvent, providing context on how related structures can influence pharmaceutical formulation and efficacy (Jouyban et al., 2010).
Surfactants Derived from Pyrrolidone
Pyrrolidone-based surfactants exhibit significant surface-active properties, demonstrating the functional versatility of the pyrrolidone structure in applications beyond pharmaceuticals. The interaction of pyrrolidone derivatives with various surfactants and their ability to enhance surfactant performance through improved solubility, compatibility, and solvency emphasizes the chemical's broad applicability in industrial and research settings (Login, 1995).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Zukünftige Richtungen
Pyrrolidine derivatives, including 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride, continue to be of interest in drug discovery due to their versatile scaffold and wide range of biological activities . Future research may focus on exploring new synthetic methods, investigating their mechanisms of action, and developing new compounds with different biological profiles .
Eigenschaften
IUPAC Name |
2-methyl-2-[(4-methylphenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11-4-6-12(7-5-11)10-13(2)8-3-9-14-13;/h4-7,14H,3,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHUOVNICJZMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)




![Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride](/img/structure/B1435751.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)






